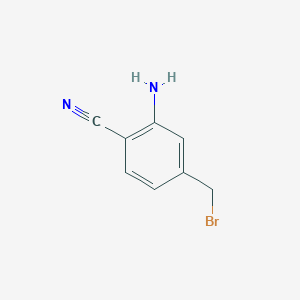
2-Amino-4-(bromomethyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-(bromomethyl)benzonitrile is a useful research compound. Its molecular formula is C8H7BrN2 and its molecular weight is 211.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Intermediates
One of the primary applications of 2-Amino-4-(bromomethyl)benzonitrile is as an intermediate in the synthesis of pharmaceutical compounds. It serves as a precursor for various bioactive molecules, including:
- Amino Acids and Peptides : The compound is utilized in the synthesis of amino acids and peptides, which are essential for numerous biological processes and therapeutic applications .
- Drug Discovery : It plays a crucial role in the development of new drugs, particularly those targeting specific biological pathways or diseases. For instance, derivatives of this compound have been investigated for their potential as inhibitors of enzymes involved in disease processes .
Polymer Chemistry
This compound is also valuable in polymer chemistry. It is used to synthesize various polymers that exhibit desirable properties for industrial applications:
- Synthesis of Polymeric Materials : The compound can be polymerized to create materials with specific mechanical and thermal properties, making it useful in manufacturing processes .
- Organic Fluorophores : It has been employed in the synthesis of organic fluorophores, which are important for applications in fluorescence microscopy and imaging techniques .
Recent studies have begun to explore the biological activities associated with this compound and its derivatives:
- Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties against various pathogens, suggesting potential applications in developing new antibiotics or disinfectants .
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could lead to therapeutic applications in treating diseases such as Alzheimer's disease by targeting acetylcholinesterase activity .
Case Study 1: Synthesis of Antimicrobial Agents
A recent study synthesized several derivatives of this compound and evaluated their antimicrobial activity against Escherichia coli and Staphylococcus aureus. The results indicated that certain modifications to the structure enhanced antibacterial efficacy, highlighting the compound's versatility in drug design .
Case Study 2: Enzyme Inhibition Studies
Research focused on the enzyme inhibition properties of this compound derivatives demonstrated significant inhibitory effects on acetylcholinesterase. This suggests potential applications in treating neurodegenerative conditions like Alzheimer’s disease, where acetylcholine levels are critical .
Eigenschaften
Molekularformel |
C8H7BrN2 |
|---|---|
Molekulargewicht |
211.06 g/mol |
IUPAC-Name |
2-amino-4-(bromomethyl)benzonitrile |
InChI |
InChI=1S/C8H7BrN2/c9-4-6-1-2-7(5-10)8(11)3-6/h1-3H,4,11H2 |
InChI-Schlüssel |
YZEBGNGDCBBEIE-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CBr)N)C#N |
Kanonische SMILES |
C1=CC(=C(C=C1CBr)N)C#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















